

Nesuparib: A Technical Guide to a Dual PARP and Tankyrase Inhibitor

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Compound of Interest

Compound Name: Nesuparib

Cat. No.: B12426254

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesuparib (also known as JPI-547 and OCN-201) is a potent, orally bioavailable small molecule inhibitor targeting both poly(ADP-ribose) polymerase (PARP) and tankyrase (TNKS) enzymes.[1][2] This dual inhibitory action disrupts critical cellular processes, including DNA damage repair and Wnt/ β -catenin signaling, making **Nesuparib** a promising candidate for cancer therapy.[2][3] This technical guide provides a comprehensive overview of **Nesuparib**'s molecular structure, physicochemical properties, and mechanism of action, supplemented with detailed experimental protocols and pathway diagrams to support further research and development.

Molecular Structure and Identification

Nesuparib is a complex heterocyclic molecule. Its identity is defined by the following identifiers:

Identifier	Value
IUPAC Name	6-[4-[(5-oxo-2,3,4,6-tetrahydro-1H-benzo[h][1][4]naphthyridin-8-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile
CAS Number	2055357-64-5
Molecular Formula	C ₂₃ H ₂₄ N ₆ O
Molecular Weight	400.48 g/mol [3]
SMILES String	<chem>N#CC1=CN=C(N2CCN(CC2)CC3=CC(NC(C4=C5NCCC4)=O)=C5C=C3)C=C1</chem>

Physicochemical Properties

A summary of the known physicochemical properties of **Nesuparib** is presented below. This data is crucial for formulation development, experimental design, and interpreting biological activity.

Property	Value	Source
Appearance	White to off-white solid	MedchemExpress
Solubility	DMSO: ≥ 62.5 mg/mL (156.06 mM)	[1]
Water: Insoluble	[3]	
Ethanol: Insoluble	[3]	
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1]

Further characterization to determine properties such as melting point and pKa is recommended for comprehensive profiling.

Mechanism of Action

Nesuparib exerts its anti-tumor effects through the dual inhibition of PARP and tankyrase enzymes.

PARP Inhibition and DNA Damage Repair

Nesuparib is a potent inhibitor of PARP-1.[1] PARP enzymes are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, **Nesuparib** prevents the recruitment of DNA repair machinery to the site of damage. This leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a key pathway for repairing DSBs (a state known as "BRCAness"), the accumulation of these breaks leads to genomic instability and ultimately, apoptotic cell death. This mechanism is a form of synthetic lethality.

Tankyrase Inhibition and Wnt/ β -catenin Signaling

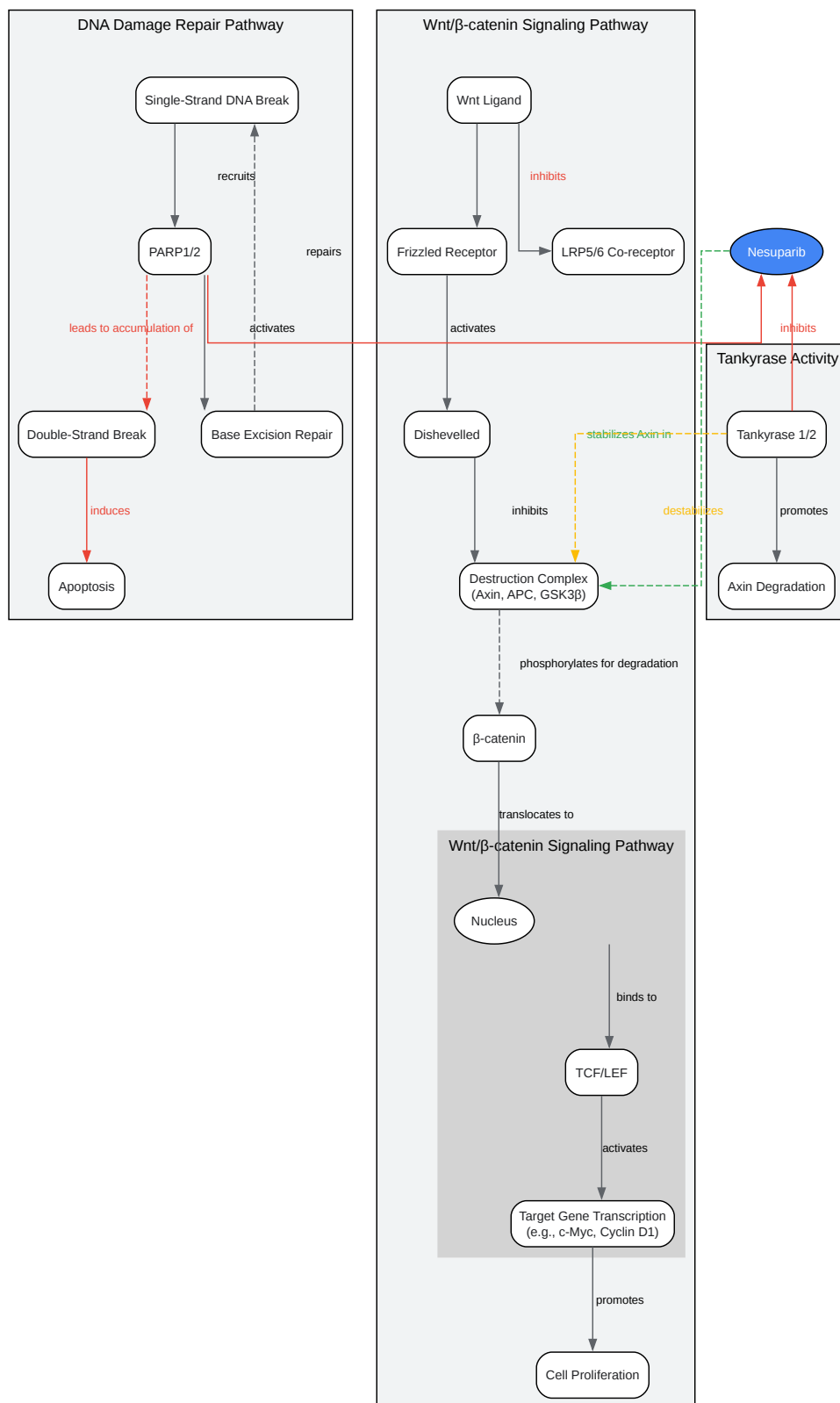
In addition to its effects on PARP, **Nesuparib** also inhibits tankyrase 1 and 2 (TNKS1/2).[1] Tankyrases are members of the PARP family that play a crucial role in the regulation of the Wnt/ β -catenin signaling pathway.[2] A key function of tankyrases is the PARsylation-dependent ubiquitination and subsequent degradation of Axin, a central component of the β -catenin destruction complex. By inhibiting tankyrase, **Nesuparib** stabilizes Axin levels.[3] This enhanced stability of the destruction complex leads to increased phosphorylation and degradation of β -catenin, thereby preventing its translocation to the nucleus and the subsequent transcription of Wnt target genes, many of which are involved in cell proliferation and survival.[2]

Hippo Signaling Pathway Modulation

Preclinical studies have also suggested that **Nesuparib**'s inhibition of tankyrase can modulate the Hippo signaling pathway, which is involved in controlling organ size and cell proliferation.[3] **Nesuparib** treatment has been shown to stabilize AMOT proteins and increase the phosphorylation of YAP, a key downstream effector of the Hippo pathway, reflecting an inhibition of its oncogenic activity.

Signaling Pathway Diagram

The following diagram illustrates the dual mechanism of action of **Nesuparib**, highlighting its impact on both the DNA damage repair and Wnt/ β -catenin signaling pathways.



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Caption: Dual inhibitory mechanism of **Nesuparib** on PARP and Tankyrase.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of **Nesuparib**'s activity. The following sections provide generalized procedures for key assays.

In Vitro PARP and Tankyrase Inhibition Assay (IC50 Determination)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of **Nesuparib** against PARP and tankyrase enzymes.

Materials:

- Recombinant human PARP-1, TNKS1, and TNKS2 enzymes
- Histone-coated 96-well plates
- Biotinylated NAD⁺
- Streptavidin-HRP conjugate
- HRP substrate (e.g., TMB)
- Stop solution (e.g., 1M H₂SO₄)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)
- **Nesuparib** stock solution in DMSO
- Plate reader

Procedure:

- Prepare serial dilutions of **Nesuparib** in assay buffer. The final DMSO concentration should be kept below 1%.
- Add 25 μ L of the **Nesuparib** dilutions to the histone-coated wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Add 25 μ L of the respective enzyme (PARP-1, TNKS1, or TNKS2) to each well, except for the negative control wells.
- Initiate the reaction by adding 50 μ L of biotinylated NAD⁺ to all wells.
- Incubate the plate at room temperature for 1 hour.
- Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
- Add 100 μ L of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
- Wash the plate three times with wash buffer.
- Add 100 μ L of HRP substrate and incubate in the dark until sufficient color development.
- Stop the reaction by adding 100 μ L of stop solution.
- Read the absorbance at 450 nm using a plate reader.
- Calculate the percent inhibition for each **Nesuparib** concentration relative to the positive control.
- Plot the percent inhibition against the logarithm of the **Nesuparib** concentration and determine the IC₅₀ value using non-linear regression analysis.

Published IC₅₀ Values:

- PARP-1: 2 nM^[1]
- TNKS1: 5 nM^[1]

- TNKS2: 1 nM^[1]

Cell-Based Wnt/ β -catenin Signaling Assay (TOP/FOP Flash Reporter Assay)

This assay measures the effect of **Nesuparib** on the transcriptional activity of the Wnt/ β -catenin pathway in a cellular context.

Materials:

- HEK293T cells (or other suitable cell line)
- TOPflash and FOPflash luciferase reporter plasmids
- Renilla luciferase control plasmid
- Transfection reagent
- Wnt3a conditioned media or LiCl
- **Nesuparib** stock solution in DMSO
- Dual-luciferase reporter assay system
- Luminometer

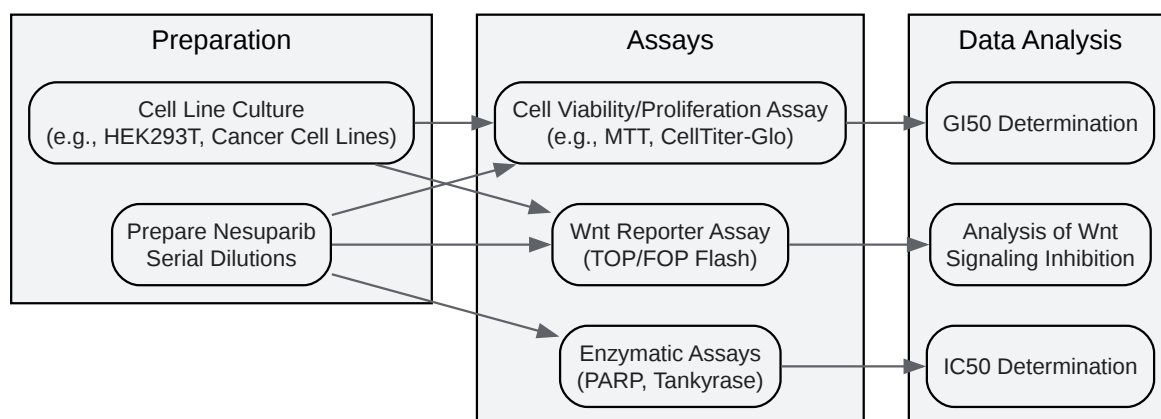
Procedure:

- Co-transfect HEK293T cells with either TOPflash or FOPflash reporter plasmids along with the Renilla luciferase control plasmid.
- After 24 hours, treat the cells with serial dilutions of **Nesuparib**.
- Stimulate the Wnt pathway by adding Wnt3a conditioned media or LiCl to the appropriate wells.
- Incubate for an additional 24 hours.

- Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Normalize the firefly luciferase activity to the Renilla luciferase activity.
- Calculate the fold change in reporter activity relative to the vehicle-treated control.
- The FOPflash reporter serves as a negative control for the specificity of TCF/LEF-mediated transcription.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the in vitro efficacy of **Nesuparib**.



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Caption: General workflow for in vitro evaluation of **Nesuparib**.

Conclusion

Nesuparib is a promising dual inhibitor of PARP and tankyrase with a well-defined mechanism of action that impacts both DNA damage repair and oncogenic Wnt/ β -catenin signaling. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of

Nesuparib in various cancer models. Future studies should focus on a more detailed characterization of its physicochemical properties, in vivo efficacy in a broader range of preclinical models, and the identification of predictive biomarkers for patient stratification.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. An open-label, dose-finding, phase Ib study to assess the safety, tolerability of nesuparib (JPI-547), a dual inhibitor of PARP/TNKS, in combination with modified FOLFIRINOX (mFOLFIRINOX) and gemcitabine-nab-paclitaxel (GemAbraxane) in patients with locally advanced and metastatic pancreatic cancer. - ASCO [asco.org]
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